molecular formula C7H10ClN3 B1405690 Piperidine-3,3-dicarbonitrile hydrochloride CAS No. 1374653-23-2

Piperidine-3,3-dicarbonitrile hydrochloride

Cat. No. B1405690
M. Wt: 171.63 g/mol
InChI Key: YSQWOWLIOCNHGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-3,3-dicarbonitrile hydrochloride has a molecular formula of C7H10ClN3.


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine-3,3-dicarbonitrile hydrochloride is a solid at room temperature . It has a molecular weight of 171.63 g/mol.

Scientific Research Applications

  • Organic Synthesis : Piperidine has been used in the chlorination of 2-aryl-1-hydroxyindoles, leading to the formation of previously unknown 3,3-dichloro-3H-indole 1-oxides. This process involves treating the 3,3-dichloro-3H-indole 1-oxides with piperidine in ethanol to yield 1-hydroxy-3-chloroindoles (Chirkova et al., 2017). Similarly, chlorination of 1-hydroxyindole-5,6-dicarbonitriles has led to the formation of 3,3-dichloro-3Hindole 1-oxides, with piperidine playing a crucial role in the process (Chirkova et al., 2018).

  • Catalysis in Multicomponent Reactions : Piperidine has been investigated for its effects as an amine base in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. It was found to show better results when the reaction was performed in ethanol, demonstrating its potential as a catalyst in organic synthesis (Guo et al., 2009).

  • Synthesis of Novel Compounds : Novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile has been synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, highlighting the role of piperidine in the formation of complex organic molecules (Wu Feng, 2011).

  • Application in Cytotoxicity Studies : Piperidine has been used in the synthesis of bis(dihydropyridine-3,5-dicarbonitrile), where its role in the reaction has led to the discovery of compounds with cytotoxic activity against human colorectal adenocarcinoma cells (Abdelmoniem et al., 2017).

  • Synthesis of Spiro-heterocycles : Piperidine has been involved in the preparation of spiro-pyrimidines, pyrazoles, and isoxazoles, demonstrating its versatility in synthesizing spiro-heterocyclic compounds (Padmavathi et al., 2004).

Safety And Hazards

Piperidine-3-carbonitrile hydrochloride is harmful if swallowed . It can cause eye damage . It should be stored in an inert atmosphere at room temperature .

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities. Piperidine is a vital fundament in the production of drugs . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

properties

IUPAC Name

piperidine-3,3-dicarbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-4-7(5-9)2-1-3-10-6-7;/h10H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQWOWLIOCNHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C#N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-3,3-dicarbonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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